(-)-peloruside A

Catalog No.
S11247948
CAS No.
257939-61-0
M.F
C27H48O11
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-peloruside A

CAS Number

257939-61-0

Product Name

(-)-peloruside A

IUPAC Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C27H48O11

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI Key

NETARJWZTMGMRM-JRTPPQMASA-N

Canonical SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Isomeric SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Peloruside A is a macrolide that is a novel secondary metabolite isolated from a New Zealand marine sponge, Mycale hentscheli. It has a role as a marine metabolite, an antimitotic, a microtubule-stabilising agent and an antineoplastic agent. It is a macrolide, a cyclic hemiketal, an ether, an organic heterobicyclic compound, a secondary alcohol and a primary alcohol.
(-)-peloruside A is a natural product found in Mycale hentscheli and Mycale with data available.

(-)-Peloruside A is a natural compound classified as a macrocyclic lactone, originally isolated from the New Zealand marine sponge Mycale hentscheli. It is known for its complex structure, which includes a 16-membered macrolactone ring and a unique polyol side chain. The compound has garnered significant attention due to its potent biological activities, particularly as a microtubule-stabilizing agent. Its structure features an alternating pattern of hydroxyl groups, contributing to its interaction with cellular components, specifically tubulin, which is a key protein in microtubule formation and stability.

That highlight its reactivity and potential for modification:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide, which can convert (-)-peloruside A into ketones or carboxylic acids.
  • Reduction: This reaction adds hydrogen or removes oxygen, typically utilizing lithium aluminum hydride or sodium borohydride. Reduction can yield alcohols or alkanes from (-)-peloruside A.
  • Substitution: Involves replacing one functional group with another using nucleophiles or electrophiles under specific conditions. This can modify the compound's biological activity.

These reactions are crucial for synthesizing analogs and understanding the compound's behavior in biological systems.

(-)-Peloruside A exhibits significant biological activity, particularly in cancer research. It acts as a microtubule-stabilizing agent, similar to paclitaxel and docetaxel, by binding to tubulin and preventing microtubule depolymerization. This stabilization disrupts normal cell division processes, leading to apoptosis in cancer cells. Research indicates that (-)-peloruside A may also have neuroprotective effects and potential applications in treating neurodegenerative diseases due to its ability to modulate microtubule dynamics .

The synthesis of (-)-peloruside A has been achieved through various methods:

  • Total Synthesis: Several total synthesis strategies have been reported, including aldol condensation reactions and intramolecular cyclizations. Notable approaches involve using protecting groups to manage reactivity and stereochemistry effectively.
  • Convergent Synthesis: This method involves constructing the molecule from two or more simpler fragments that are synthesized separately before being combined. This approach allows for better control over stereochemistry and yields .
  • Industrial Production: Advances in synthetic chemistry have led to improved methods for large-scale production, including solid-phase synthesis and flow chemistry techniques that enhance efficiency and yield.

(-)-Peloruside A has several applications across different fields:

  • Medicinal Chemistry: Its primary application lies in cancer treatment as an anticancer agent due to its ability to inhibit cell division.
  • Research Tool: It serves as a model compound for studying microtubule dynamics and mechanisms of action of other microtubule-stabilizing agents.
  • Neuroscience: Investigated for potential neuroprotective properties, offering avenues for treating neurodegenerative disorders .

Studies on (-)-peloruside A have focused on its interactions with microtubules and tubulin:

  • Binding Mechanism: Research indicates that (-)-peloruside A binds differently compared to other stabilizers like laulimalide, suggesting unique binding sites on the microtubule structure.
  • Molecular Modeling: Atomistic modeling has been used to explore how (-)-peloruside A interacts with microtubules at a molecular level, providing insights into its mechanism of action .

(-)-Peloruside A shares structural and functional similarities with several other compounds known for their microtubule-stabilizing properties. Here are some notable comparisons:

CompoundStructure FeaturesMechanism of ActionUnique Aspects
PaclitaxelTaxane core structureStabilizes microtubulesWell-established clinical use in cancer therapy
DocetaxelSimilar taxane structureMicrotubule stabilizationImproved solubility compared to paclitaxel
EpothiloneDifferent structural frameworkStabilizes microtubulesEffective against taxane-resistant tumors

List of Similar Compounds

  • Paclitaxel
  • Docetaxel
  • Epothilone

(-)-Peloruside A is unique due to its specific structural features, such as the macrocyclic lactone ring and the unique side chain configuration that influences its binding affinity and biological activity compared to these other compounds .

The marine sponge Mycale hentscheli, the primary source of (-)-peloruside A, is endemic to specific regions of New Zealand’s coastal waters. Specimens are predominantly found in the Marlborough Sounds, a network of sea-drowned valleys on the northern coast of the South Island, and the Pelorus Sound, from which the compound derives its name [3] [4]. These sponges inhabit subtidal zones at depths ranging from 5 to 15 meters, where they anchor to rocky substrates in sheltered, nutrient-rich environments [4]. The distribution of M. hentscheli is spatially constrained, with populations localized to areas characterized by moderate water flow and temperatures between 10°C and 18°C, conditions that favor the sponge’s growth and secondary metabolite production [4].

Ecological surveys indicate that M. hentscheli colonies exhibit patchy distributions within their range, often forming dense aggregations in specific microhabitats. This clustering suggests a dependence on localized environmental factors, such as substrate composition and microbial communities, which may influence both sponge health and peloruside A biosynthesis [4]. Despite its restricted geographic range, the sponge demonstrates resilience to seasonal fluctuations, maintaining stable populations over decadal timescales [4].

Table 1: Key Ecological Parameters of Mycale hentscheli Habitats

ParameterValue/RangeSource Citation
Depth range5–15 meters [4]
Temperature range10°C–18°C [4]
Primary locationsMarlborough/Pelorus Sounds [3] [4]
Substrate typeRocky outcrops [4]

Sponge-Associated Symbionts and Peloruside A Production Pathways

(-)-Peloruside A is a macrocyclic polyketide whose biosynthesis is intricately linked to the symbiotic microbial consortia of Mycale hentscheli. Metagenomic analyses of the sponge microbiome have revealed a complex network of bacterial symbionts, including novel genera such as Candidatus Patea custodiens and Candidatus Entomycale ignis, which collectively contribute to the holobiont’s secondary metabolome [4]. While the exact biosynthetic origin of peloruside A remains unresolved, genomic data suggest involvement of trans-acyltransferase (trans-AT) polyketide synthase (PKS) systems, which are hallmark features of bacterial polyketide biosynthesis [4].

Notably, peloruside A’s biosynthetic gene cluster (BGC) has been identified within the sponge microbiome, though its specific microbial host has yet to be definitively assigned [4]. This contrasts with other cytotoxic compounds from M. hentscheli, such as pateamine and mycalamide, which are linked to discrete symbiotic species [4]. The peloruside BGC exhibits a fragmented architecture, with modular PKS domains distributed across multiple genomic regions—a common trait in trans-AT systems that allows for structural diversification of polyketide products [4].

Key Insights on Biosynthesis:

  • Cooperative Symbiosis: The sponge microbiome maintains a stable consortium of bacteria, each contributing distinct BGCs to the holobiont’s chemical arsenal [4].
  • Gene Cluster Complexity: The peloruside pathway likely involves non-canonical enzyme activities, including ketoreductases and methyltransferases, to install its signature hydroxyl and methoxy groups [1] [4].
  • Latent Biosynthetic Potential: Metagenomic data indicate that peloruside production may be regulated by environmental cues, as BGCs are preserved even in specimens where the compound is undetectable [4].

Sustainable Sourcing Challenges: Aquaculture vs. Wild Harvesting

The limited natural abundance of Mycale hentscheli and the low yield of peloruside A (typically <0.1% of sponge dry weight) pose significant challenges for large-scale production [3] [4]. Wild harvesting is ecologically unsustainable due to the sponge’s slow growth rate and the destructive impact of trawling on benthic habitats [4]. Furthermore, the sponge’s reliance on specific microbial symbionts complicates ex situ cultivation, as artificial environments often fail to replicate the complex chemical and biological interactions necessary for peloruside biosynthesis [4].

Table 2: Comparative Analysis of Sourcing Strategies

StrategyAdvantagesChallengesCurrent Research Focus
Wild HarvestingDirect access to natural compoundEcological damage; low yieldN/A (not viable long-term)
AquaculturePotential for controlled productionSymbiont dependency; slow growth ratesOptimizing microbial consortia
Synthetic BiologyScalability; genetic engineeringPathway complexity; heterologous expression hurdlestrans-AT PKS reconstitution [1] [3]

Synthetic biology offers a promising alternative, with efforts focused on reconstructing peloruside A’s biosynthetic pathway in heterologous hosts. Early-stage research has achieved partial synthesis of peloruside analogs through modular PKS engineering, though full reconstitution remains elusive due to the pathway’s stereochemical complexity [1] [3]. Meanwhile, aquaculture trials aim to sustain M. hentscheli populations in controlled marine farms, but success hinges on maintaining symbiotic microbial viability across generations [4].

The total synthesis of (-)-peloruside A has attracted considerable attention from the synthetic organic chemistry community due to its complex architecture featuring ten stereogenic centers, an internal pyran ring, and a trisubstituted Z-double bond within a sixteen-membered macrolactone framework [1] [2]. Multiple research groups have developed distinct retrosynthetic strategies that have led to successful total syntheses, each employing unique disconnection patterns and key transformations.

Research GroupYearKey StrategyLinear StepsOverall YieldMacrocyclization Method
De Brabander2003Mukaiyama aldol reaction29Not specified4-pyranone formation
Taylor2005Late stage aldol couplingNot specifiedNot specifiedAldol coupling + hemi-ketal cyclization
Ghosh2008Reductive aldol reactionNot specifiedNot specifiedYamaguchi macrolactonization
Evans2009Convergent assembly with aldol protocolNot specifiedNot specifiedYamaguchi macrolactonization
Hoye2010Kinetic lactonization and relay RCMNot specified49%Yamaguchi cyclization
Jacobsen2010Payne rearrangement and hetero-Diels-Alder20Not specifiedYamaguchi macrolactonization

The Evans synthesis employed a highly convergent strategy involving the assembly of carbon-one through carbon-ten segment and carbon-eleven through carbon-twenty-four segment through a novel aldol protocol [4]. This approach demonstrated the effectiveness of convergent strategies in reducing the longest linear sequence while maintaining high overall synthetic efficiency.

Aldol Coupling Approaches for Macrocyclic Assembly

Aldol coupling reactions represent the cornerstone methodology for assembling the complex carbon framework of (-)-peloruside A. Multiple research groups have developed sophisticated aldol strategies that enable the formation of critical carbon-carbon bonds while establishing the requisite stereochemistry [1] [3] [6] [4] [7].

MethodResearch GroupFragment CouplingStereoselectivityYield
Mukaiyama AldolDe BrabanderC1-C7 aldehyde + C8-C12 ketone3.5:1 facial selectivityNot specified
Late Stage Aldol CouplingTaylorTwo complex fragmentsHighly selectiveNot specified
Reductive AldolGhoshC1-C10 + C11-C24 segments1.7:1 dr52%
Boron-Mediated AldolHoyeAldehyde acceptor + methyl ketone donorEssentially full control64%
Vinylogous AldolVariousAdvanced intermediate constructionHigh diastereoselectivityHigh yield
Diastereoselective AldolSmithEastern + western hemispheres4:1 drNot specified

The Taylor synthesis utilized a late-stage aldol coupling of two complex fragments followed by intramolecular hemi-ketal cyclization, methoxymethyl group-participated epoxide ring fragmentation reaction, and highly selective methylation [1] [3]. This convergent route demonstrated exceptional efficiency in allowing access to rationally designed analogues while maintaining high levels of stereochemical control.

The Mukaiyama aldol reaction employed by De Brabander and colleagues involved boron trifluoride diethyl etherate-catalyzed coupling between a glucose-derived carbon-one through carbon-seven aldehyde and a carbon-eight through carbon-twelve α-benzyloxymethyl ketone [8]. This transformation demonstrated exclusive 2,3-anti selectivity and moderate 3,5-anti/syn facial selectivity with a ratio of 3.5:1, providing access to the key carbon-one through carbon-twelve segment of peloruside A [8].

The implementation of vinylogous aldol reactions has provided novel approaches to macrocycle construction. Research groups have demonstrated the utility of intramolecular vinylogous aldol reactions for preparing advanced intermediates, with reactions proceeding in high yield and excellent levels of diastereoselectivity [9] [10] [11]. The vinylogous aldol approach produces α,β-unsaturated esters whose alkene functionality can be subjected to further functionalization, providing strategic advantages for accessing the complex oxygenation pattern of peloruside A.

Boron-mediated aldol reactions have proven particularly effective for fragment coupling with remote stereocontrol. The Hoye synthesis employed dicyclohexylboron enolate derived from methyl ketone donors, which added to aldehyde acceptors with essentially full control of the newly formed stereocenter [12]. This transformation presumably benefited from 1,5-stereoinduction mediated by the β-stereocenter in the ketone donor, enhanced by matched stereochemical effects from the β-stereocenter of the α,α-gem-dimethylated aldehyde acceptor [12].

Ring-Closing Metathesis in Lactone Formation

Ring-closing metathesis has emerged as a powerful alternative to traditional macrolactonization methods for constructing the sixteen-membered macrolactone of (-)-peloruside A. Multiple research groups have explored metathesis-based strategies that offer distinct advantages in terms of functional group tolerance and synthetic efficiency [2] [13] [12] [14].

ApplicationSubstrate TypeCatalystYieldRing Size
Late-stage macrocyclizationDiene esterGrubbs catalyst70%16-membered
Relay RCM (RRCM)Silaketal/ester substratesGrubbs G292%16-membered
Lactone formationDiene precursorsRuthenium catalystHigh yieldsVarious
Trisubstituted alkene formationZ-trisubstituted alkene precursorsGrubbs catalystNot specified16-membered
Fragment assemblyTerminal alkenesVarious Ru catalystsVariableVariable
Alternative to macrolactonizationMacrocyclic precursorsSecond generation GrubbsModerate to goodLarge rings

The Hoye synthesis pioneered the application of relay ring-closing metathesis for accessing the trisubstituted Z-alkene subunit of peloruside A [13] [12]. The relay RCM strategy involved the preparation of silaketal substrates by sequential loading of alcohols onto diphenylsilicon dichloride. The RRCM reaction proceeded efficiently to provide the desired cyclized product in ninety-two percent yield [12]. This approach offered significant advantages over direct RCM of simple diene substrates, which typically provided poor yields due to substrate limitations.

The implementation of relay RCM also enabled the synthesis of ester substrates that underwent cyclization to form lactone products in seventy percent yield [12]. The ester approach proved inherently easier than silaketal preparation since it involved simple cross-coupling of alcohols with acids having complementary reactivity. The sequential allylation, 2-propenyl to 1-propenyl isomerization, and ethylene cross-metathesis degradation strategy resulted in net vinylation of Evans acyloxazolidinone auxiliaries, providing a valuable method for ethenylation of carbanionic species [12].

Modified Blaise reactions have been employed in conjunction with RCM strategies to address base-sensitivity issues in nitrile-containing substrates [12]. The reagent formed in situ from bromoacetate allyl ester, zinc metal, and bis(cyclopentadienyl)titanium dichloride converted nitriles to intermediate β-aminoenoates, whose hydrolysis was carefully monitored at acidic pH to afford β-ketoesters. The use of allyl esters enabled smooth decarbalkoxylation with tetrakis(triphenylphosphine)palladium under non-basic conditions, rendering this strategy applicable to other base-sensitive nitrile substrates [12].

Semi-Synthetic Modifications and Derivative Libraries

The development of semi-synthetic modifications and structural analogue libraries of (-)-peloruside A has been driven by the need to understand structure-activity relationships and improve the therapeutic potential of this potent microtubule-stabilizing agent [15] [16] [17]. Multiple research groups have developed innovative strategies for accessing diverse analogue libraries while maintaining or enhancing biological activity.

Modification TypeStrategyKey FeaturesBiological Activity
C2,C3-unsaturated derivativesFunction-oriented synthesisTES-diazoacetone couplingLow micromolar antiproliferative
C11,C13-keto-enol macrocyclesFour-fragment assemblyAldol-type couplingsVariable activity
Hybrid peloruside-laulimalide analoguesSimplified C5-C9 dihydropyran incorporationReduced stereocomplexityRetained microtubule activity
Conformational analoguesLate-stage RCMZ/E isomer accessMaintained cytotoxicity
Epimeric derivativesStereoselective synthesisAlternative stereochemistryReduced activity
Natural congenersNatural isolationStructure-activity relationshipsNatural potency comparison

Function-oriented synthesis approaches have enabled the rapid preparation of original carbon-two, carbon-three-unsaturated, carbon-eleven, carbon-thirteen-keto-enol macrocycles with peloruside A skeletons [17] [18]. These unsaturated macrocycles constitute valuable platforms for accessing peloruside A analogues with high structural diversity. The four-fragment strategy implemented features two aldol-type couplings with the central carbon-twelve through carbon-fourteen building block triethylsilyl-diazoacetone and late-stage ring-closing metathesis [17]. Enantiopure analogues have demonstrated antiproliferative activity in the low micromolar range against NCI and MCF7 tumor cell lines [17].

The development of hybrid peloruside A and laulimalide analogues has focused on reducing synthetic complexity while retaining biological activity [14]. Research has demonstrated that the simplified carbon-five through carbon-nine dihydropyran moiety of laulimalide, with fewer stereocenters than peloruside A, can be incorporated into analogue structures while retaining the sixteen-membered ring backbone of peloruside A [14]. These hybrid structures have shown promise as potential anticancer agents that maintain microtubule-stabilizing bioactivity.

Conformational analogues have been accessed through late-stage ring-closing metathesis reactions that provide access to both Z and E isomers of the trisubstituted alkene [19]. This convergent route has been highlighted by simple esterification-based fragment coupling and late-stage ring-closing metathesis reaction, providing access to rationally designed analogues inspired by the solution conformational preferences of peloruside A [19].

Semi-synthetic modifications have been performed on peloruside A itself to generate derivative libraries for structure-activity relationship studies [15] [20]. Small-scale reactions on peloruside A, along with the isolation of natural congeners, have provided further insight into the bioactive pharmacophore requirements for maintaining potent cytotoxic activity [20]. Two new peloruside congeners have been isolated from wild and aquacultured collections of the New Zealand marine sponge Mycale hentscheli, contributing to the understanding of natural structural variation [20].

Computational Modeling for Synthetic Route Optimization

Computational modeling has played an increasingly important role in optimizing synthetic routes to (-)-peloruside A and understanding the structural basis for its biological activity [21] [22] [23] [24]. Multiple research groups have employed various computational approaches including molecular dynamics simulations, density functional theory calculations, and molecular docking studies to guide synthetic strategy development and predict reaction outcomes.

Computational MethodApplicationKey FindingsImplications
Molecular dynamics simulationsBinding site identificationβ-tubulin binding preferenceStructural optimization guidance
Density functional theoryReaction pathway analysisEnergy barrier calculationsMechanistic understanding
Molecular dockingStructure-activity relationshipsBinding affinity predictionsAnalogue design
Conformational analysisSolution structure determinationBioactive conformation identificationSynthetic target validation
Force field calculationsProtein-ligand interactionsBinding energy estimationsSelectivity predictions

Molecular dynamics simulations have been conducted for peloruside A within both β-tubulin and interdimer binding sites, using low energy docked poses as initial conformations [22]. For the β-tubulin site, binding energies ranged between negative twenty-one and negative thirty-seven kilocalories per mole, depending on the particular binding pose and solvation model implemented, suggesting a preference for association with β294-301 residues [22]. For the interdimer site, binding energies fell between negative thirteen and negative thirty-two kilocalories per mole, also depending on the pose and solvation model used [22].

Data-directed molecular docking strategies have been employed to suggest high-resolution models of the peloruside A binding site [22] [23]. Using comparative hydrogen-deuterium exchange mass spectrometry data from different microtubule stabilizing agents, researchers have proposed that peloruside A binds within a pocket on the exterior of β-tubulin at a previously unknown ligand site [22]. The docking studies employed the OPLS 2005 force field and distance-dependent dielectric models, with ligand structures generated using LigPrep and refined using Macromodel [23].

The modeling studies have revealed unique allosteric properties of microtubule stabilization via peloruside A, demonstrating a previously unknown mechanism that involves reduced reliance on lateral contacts between protofilaments [22]. This mechanistic understanding has important implications for synthetic route optimization, as it provides insights into the structural features essential for biological activity and guides the design of simplified analogues with retained potency.

Computational conformational analysis has been employed to validate synthetic targets and predict the bioactive conformations of peloruside A analogues [23]. Long-range interproton nuclear Overhauser effect contacts that significantly contribute to establishing the bioactive conformation of peloruside A have been identified, including specific proton-proton distances that must be maintained for biological activity [23]. These computational insights have guided synthetic strategies by identifying which structural features can be modified without compromising biological activity.

The integration of computational modeling with experimental synthetic studies has proven particularly valuable for optimizing fragment coupling strategies and evaluating alternative end-game approaches [2] [21]. Computational predictions have been used to evaluate the feasibility of macrolactonization versus ring-closing metathesis approaches, providing guidance for synthetic route selection based on predicted reaction energetics and conformational preferences of intermediate structures.

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

548.31966234 g/mol

Monoisotopic Mass

548.31966234 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-08-2024

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